alpha-(4-Methylphenoxy)acetophenone
Description
α-(4-Methylphenoxy)acetophenone is a synthetic acetophenone derivative characterized by a 4-methylphenoxy group substituted at the alpha position (the carbon adjacent to the carbonyl group). Structurally, it consists of a benzoyl group (C₆H₅CO-) linked via an ether bond to a 4-methyl-substituted phenyl ring (C₆H₄CH₃-O-), resulting in the molecular formula C₁₄H₁₂O₂ (estimated molecular weight: 212.24 g/mol). This substitution introduces steric and electronic effects that differentiate it from simpler acetophenone derivatives.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-1-phenylethanone |
InChI |
InChI=1S/C15H14O2/c1-12-7-9-14(10-8-12)17-11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
BEOLCAUXEDVLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Acetophenone Derivatives
- Reactivity: The electron-donating 4-methylphenoxy group likely reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone, slowing reduction reactions. For example, acetophenone itself yields 68% 1-phenylethanol under EDAB-mediated reduction, while aldehydes like benzaldehyde show higher reactivity (93%) . Steric hindrance from the bulky substituent in α-(4-Methylphenoxy)acetophenone may further decrease reaction rates.
- Physical Properties: The 4-methylphenoxy group increases molecular weight and lipophilicity, raising the boiling point and reducing water solubility compared to acetophenone. For instance, acetophenone has a boiling point of 202°C , while the target compound’s larger structure likely elevates this to ~300°C.
Environmental and Toxicological Profiles
- The 4-methylphenoxy group may slow degradation due to increased structural complexity, though its ether linkage could facilitate hydrolysis under specific conditions.
- Toxicity: Acetophenone is generally recognized as safe in regulated applications . Structural modifications in α-(4-Methylphenoxy)acetophenone necessitate reevaluation of toxicity, particularly regarding metabolic pathways and persistence.
Structural Analogues and Dimers
- Acetophenone Dimers: Natural dimers (e.g., C₃₂H₄₂O₉ isomers from Acronychia species) show enhanced pharmacological activities due to increased molecular complexity . α-(4-Methylphenoxy)acetophenone’s single-substituent structure lacks this complexity but offers simpler synthetic scalability.
- Hydroxyacetophenones: Derivatives like 1-[2-Hydroxy-4-(pentyloxy)phenyl]ethanone prioritize hydroxyl groups for hydrogen bonding, influencing solubility and reactivity . The methylphenoxy group in the target compound instead emphasizes steric effects and lipophilicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
